![molecular formula C21H23N3O5S B6525917 4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 1014950-00-5](/img/structure/B6525917.png)
4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Description
4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.13584202 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a morpholine sulfonyl group and a phenyl moiety linked to a pyrrolidine derivative, suggesting a multifaceted interaction profile with biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This indicates the presence of various functional groups that contribute to its biological activity.
Antioxidant Activity
Research has indicated that derivatives of the morpholine sulfonyl group exhibit antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity. Compounds similar to this compound have shown varying degrees of DPPH inhibition, suggesting potential as antioxidant agents .
Antibacterial Activity
The compound's antibacterial efficacy has been assessed against various strains. Studies have demonstrated that related morpholine derivatives possess moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis. The mechanism involves enzyme inhibition and disruption of bacterial cell wall synthesis .
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has shown significant inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Enzyme | Inhibition Activity |
---|---|
Acetylcholinesterase | Strong |
Urease | Strong |
The biological activity of this compound is largely attributed to its ability to phosphorylate multiple receptor tyrosine kinases, which are crucial in cellular signaling pathways. For instance, it promotes endocytosis of the epidermal growth factor receptor (EGFR), facilitating cellular processes like synapse formation and autophagy regulation .
Case Studies
- Antioxidant Evaluation : A study evaluated several derivatives, including those similar to this compound, showing a DPPH inhibition rate of up to 16.75%, indicating significant antioxidant potential .
- Antimicrobial Screening : A set of compounds was tested against various bacterial strains, revealing that those incorporating the morpholine sulfonyl group exhibited notable antibacterial properties, particularly against Salmonella typhi .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c25-20-5-2-10-24(20)18-4-1-3-17(15-18)22-21(26)16-6-8-19(9-7-16)30(27,28)23-11-13-29-14-12-23/h1,3-4,6-9,15H,2,5,10-14H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPRULBFERBRMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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